![molecular formula C11H19IO2 B13303273 3-{[1-(Iodomethyl)-4-methylcyclohexyl]oxy}oxetane](/img/structure/B13303273.png)
3-{[1-(Iodomethyl)-4-methylcyclohexyl]oxy}oxetane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{[1-(Iodomethyl)-4-methylcyclohexyl]oxy}oxetane is a chemical compound with the molecular formula C11H19IO2 and a molecular weight of 310.17 g/mol . This compound is characterized by the presence of an oxetane ring, which is a four-membered cyclic ether, and a cyclohexyl group substituted with an iodomethyl group. It is primarily used for research purposes in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[1-(Iodomethyl)-4-methylcyclohexyl]oxy}oxetane typically involves the reaction of 4-methylcyclohexanol with iodomethane in the presence of a base to form the iodomethyl derivative. This intermediate is then reacted with oxetane under specific conditions to yield the final product .
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
3-{[1-(Iodomethyl)-4-methylcyclohexyl]oxy}oxetane can undergo various chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Ring-Opening Reactions: The oxetane ring can be opened under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.
Ring-Opening: Acidic conditions (e.g., HCl) or basic conditions (e.g., NaOH) can facilitate ring-opening reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Aplicaciones Científicas De Investigación
3-{[1-(Iodomethyl)-4-methylcyclohexyl]oxy}oxetane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.
Biology: Employed in the development of bioactive molecules and as a probe in biochemical assays.
Medicine: Investigated for potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-{[1-(Iodomethyl)-4-methylcyclohexyl]oxy}oxetane involves its interaction with specific molecular targets. The iodomethyl group can act as an electrophile, reacting with nucleophiles in biological systems. The oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with various biomolecules .
Comparación Con Compuestos Similares
Similar Compounds
3-(Iodomethyl)oxetane: Similar structure but lacks the cyclohexyl group.
4-Methylcyclohexanol: Precursor in the synthesis of the compound.
Oxetane: The core structure without the iodomethyl and cyclohexyl groups.
Uniqueness
3-{[1-(Iodomethyl)-4-methylcyclohexyl]oxy}oxetane is unique due to the combination of the oxetane ring and the iodomethyl-substituted cyclohexyl group. This unique structure imparts specific reactivity and properties, making it valuable for various research applications.
Propiedades
Fórmula molecular |
C11H19IO2 |
|---|---|
Peso molecular |
310.17 g/mol |
Nombre IUPAC |
3-[1-(iodomethyl)-4-methylcyclohexyl]oxyoxetane |
InChI |
InChI=1S/C11H19IO2/c1-9-2-4-11(8-12,5-3-9)14-10-6-13-7-10/h9-10H,2-8H2,1H3 |
Clave InChI |
GLZYLHYDVAVJBK-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC(CC1)(CI)OC2COC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


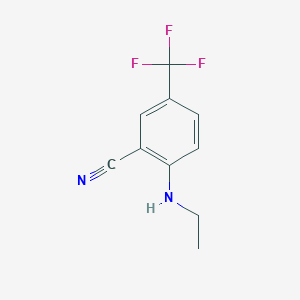
amine](/img/structure/B13303201.png)
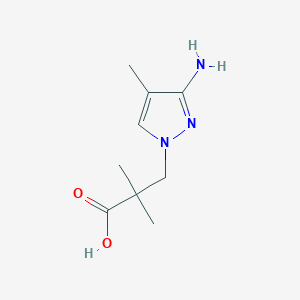
![1-{[(2,4-Dimethylphenyl)methyl]amino}-2-methylpropan-2-ol](/img/structure/B13303216.png)
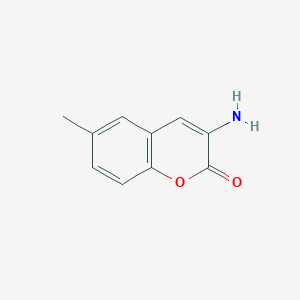
amine](/img/structure/B13303233.png)
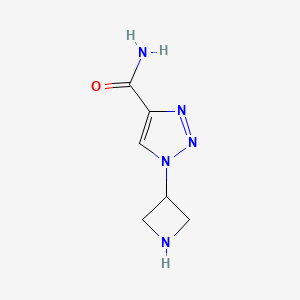
![6-Methyl-N-[(5-methylfuran-2-yl)methyl]pyridin-3-amine](/img/structure/B13303247.png)
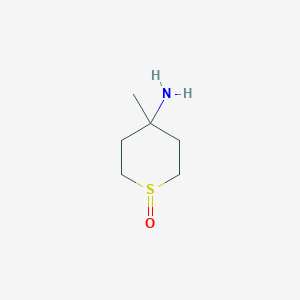
![2-(Butan-2-yl)-6-chloroimidazo[1,2-a]pyridine](/img/structure/B13303251.png)
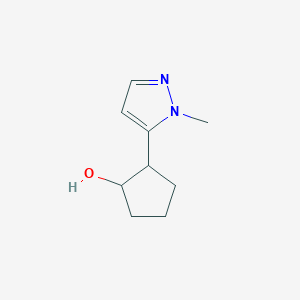
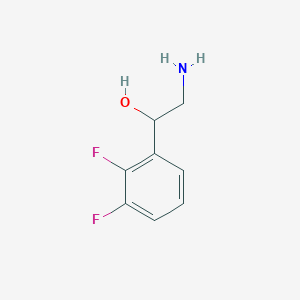

amine](/img/structure/B13303269.png)
